1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one typically involves the reaction of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal. This reaction proceeds under mild conditions and results in the formation of the desired triazolothiadiazine derivative . The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazepine: Similar structure but with a seven-membered ring.
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole: Contains a five-membered ring instead of a six-membered ring.
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: A general class to which the compound belongs.
Uniqueness
1-[6-(4-Methoxyphenyl)-5-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is unique due to its specific substitution pattern and the presence of the methoxyphenyl and propanoyl groups. These substitutions enhance its pharmacological profile and make it a valuable compound for drug development.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C17H18N4O3S/c1-4-13(22)16-15(11-6-8-12(24-3)9-7-11)21(14(23)5-2)20-10-18-19-17(20)25-16/h6-10H,4-5H2,1-3H3 |
InChI Key |
CFSMJRZJSIZYQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.